3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole
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Overview
Description
3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole is a complex organic compound characterized by its unique structure, which includes a furoxazole ring fused with a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole typically involves multiple steps. One common method starts with the preparation of glyoxal-bis(2,4,6-trimethylphenyl)imine, which is then converted into 1,3-bis(2,4,6-trimethylphenyl)-imidazolium chloride. This intermediate undergoes further reactions to yield the desired furoxazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the furoxazole ring, potentially leading to different structural isomers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trimethylphenyl group or the furoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: A related compound with similar structural features and applications.
2,4,6-Trimethylphenyl isocyanate: Another compound with the trimethylphenyl group, used in different chemical reactions.
Uniqueness
3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole is unique due to its fused furoxazole ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific research and industrial applications .
Properties
CAS No. |
90328-96-4 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C14H17NO2/c1-8-6-9(2)12(10(3)7-8)13-14-11(17-15-13)4-5-16-14/h6-7,11,14H,4-5H2,1-3H3 |
InChI Key |
CRWDMOXQUWUBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2OCC3)C |
Origin of Product |
United States |
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